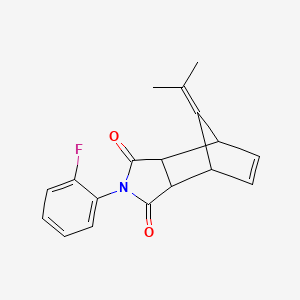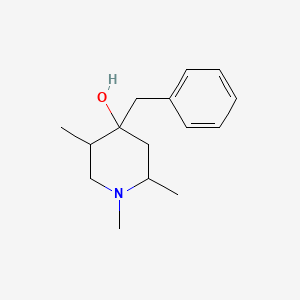
2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group and an isopropylidene group
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method includes the use of isocyanide reagents, which are known for their versatility in organic synthesis . The process typically involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . Industrial production methods may involve scalable and improved processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, ionic liquids, and green reaction protocols . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of new drugs and therapies, particularly in the field of medicinal chemistry . In industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique structure and properties. Similar compounds include other fluorinated benzamides and pyrimidines, which also have applications in medicinal chemistry and drug development . the specific arrangement of functional groups in this compound provides distinct advantages in terms of its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C18H16FNO2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H16FNO2/c1-9(2)14-10-7-8-11(14)16-15(10)17(21)20(18(16)22)13-6-4-3-5-12(13)19/h3-8,10-11,15-16H,1-2H3 |
InChI Key |
BXAQZAQUQXEBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11530878.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11530893.png)
![2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11530899.png)
![4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde](/img/structure/B11530914.png)
![4,4'-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide]](/img/structure/B11530920.png)
![7-methyl-8-nitro-5H-indeno[1,2-b]pyridine](/img/structure/B11530928.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11530952.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530956.png)
![2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide](/img/structure/B11530969.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11530971.png)
![Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11530979.png)
![N-[(E)-(2-chlorophenyl)methylidene]-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11530987.png)
